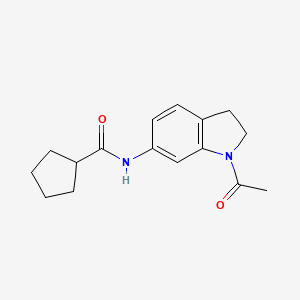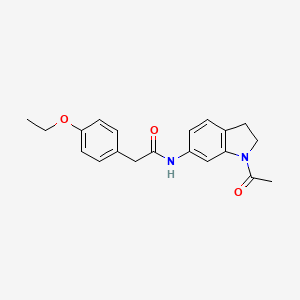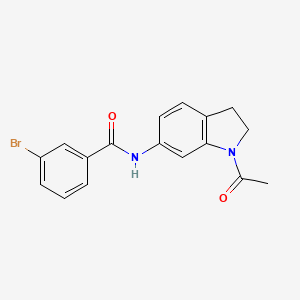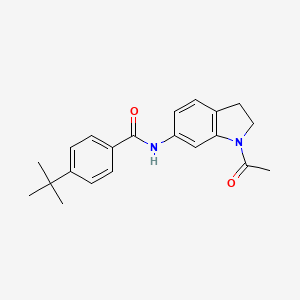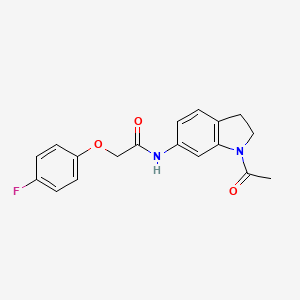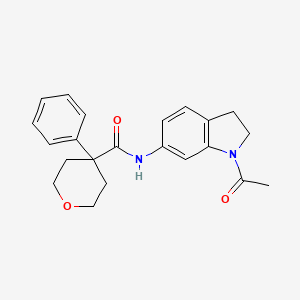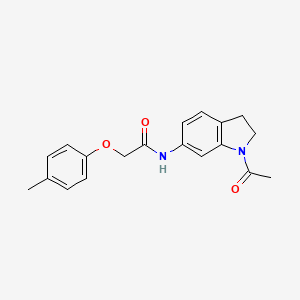
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide, also known as this compound (NADH-MPA), is a synthetic indole compound that has been studied extensively for its potential medicinal applications. NADH-MPA is a derivative of indole-3-acetic acid (IAA) and is structurally related to other indole compounds such as tryptophan and melatonin. NADH-MPA has a wide range of applications in pharmaceuticals, biotechnology, and other fields of research. In particular, NADH-MPA has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an analgesic.
Applications De Recherche Scientifique
NADH-MPA has been studied extensively for its potential medicinal applications. In particular, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. Additionally, NADH-MPA has been studied for its ability to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, NADH-MPA has been studied for its potential to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
NADH-MPA acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, NADH-MPA is able to reduce the production of prostaglandins and thus reduce inflammation. Additionally, NADH-MPA has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. This modulation is thought to be responsible for NADH-MPA’s antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
NADH-MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, and reduce oxidative stress. Additionally, NADH-MPA has been shown to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
NADH-MPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, making it easy to handle and store. Additionally, NADH-MPA is relatively non-toxic, making it safe to use in laboratory experiments. However, NADH-MPA has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, NADH-MPA is not very soluble in lipids, making it difficult to use in experiments involving cell membranes.
Orientations Futures
NADH-MPA has a wide range of potential applications in pharmaceuticals, biotechnology, and other fields of research. Future research should focus on further exploring the anti-inflammatory, antioxidant, and analgesic properties of NADH-MPA. Additionally, further research should focus on exploring the potential of NADH-MPA to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, future research should focus on exploring the potential of NADH-MPA to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, future research should focus on exploring the potential of NADH-MPA as a drug delivery system.
Méthodes De Synthèse
NADH-MPA can be synthesized using a variety of methods. The most common method is a reaction between IAA and methylphenoxyacetamide. The reaction is carried out in an aqueous solution at a temperature of 70-75°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and is completed in approximately two hours. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-3-7-17(8-4-13)24-12-19(23)20-16-6-5-15-9-10-21(14(2)22)18(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFCOBOIRJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


